1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromine atom, a propoxy group, and a benzenesulfonyl group attached to an imidazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the bromine, propoxy, and benzenesulfonyl groups. Common synthetic routes may include:
Step 1: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the bromine atom via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Step 3: Attachment of the propoxy group through nucleophilic substitution reactions.
Step 4: Introduction of the benzenesulfonyl group via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halides, acids, and bases.
Hydrolysis: The compound may undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of certain bonds and formation of new products.
Scientific Research Applications
1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:
- 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine
- 1-(4-Bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
These compounds share similar structural features but differ in their specific functional groups and overall chemical properties
Properties
Molecular Formula |
C18H19BrN2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
InChI Key |
YVPZCZSYRPAABD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
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